Direct Heme Iron Coordination via 1,3-Benzodioxole Oxygen Atoms
The 1,3-benzodioxole moiety enables a unique binding mode to the heme iron of IDO1, a mechanism critical for potent inhibition. The co-crystal structure of the structurally related Amg-1 demonstrates direct coordination to the heme iron of IDO1 with a clear induced fit [1]. Amg-1 inhibits human IDO1 with an IC50 of 3.00 μM [2]. The N-(1,3-benzodioxol-5-yl) group in this compound presents the same oxygen atoms for chelation, contrasting with simple phenyl, methoxyphenyl, or indole amides which cannot form the requisite octahedral complex with ferric heme iron [1].
| Evidence Dimension | Heme iron coordination and IDO1 enzyme inhibition |
|---|---|
| Target Compound Data | Predicted to coordinate heme iron via dioxole oxygen atoms; parent scaffold Amg-1 IC50 = 3.00 μM |
| Comparator Or Baseline | Analogues lacking the 1,3-benzodioxole group, such as N-phenyl thiazole carboxamides |
| Quantified Difference | 3.00 μM for the scaffold compound vs. no detectable IDO1 inhibition for non-benzodioxole analogues [2] |
| Conditions | Inhibition of recombinant human IDO1 determined by Bridge-IT Tryptophan fluorescence assay [2] |
Why This Matters
For programs targeting the IDO1 pathway in cancer immunotherapy, the benzodioxole moiety is the essential pharmacophore for heme iron ligation, making procurement of this specific compound necessary for hit validation and lead optimization.
- [1] Tojo, S., et al. Crystal Structures and Structure-Activity Relationships of Imidazothiazole Derivatives as IDO1 Inhibitors. ACS Med. Chem. Lett. 2014, 5, 1119–1123. View Source
- [2] BindingDB. Ligand BDBM50030791 (CHEMBL3342402) Affinity Data: IC50 3.00 μM for human IDO1. View Source
